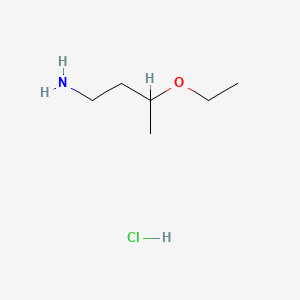

3-Ethoxybutan-1-aminehydrochloride

CAS No.:

Cat. No.: VC18199874

Molecular Formula: C6H16ClNO

Molecular Weight: 153.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H16ClNO |

|---|---|

| Molecular Weight | 153.65 g/mol |

| IUPAC Name | 3-ethoxybutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H15NO.ClH/c1-3-8-6(2)4-5-7;/h6H,3-5,7H2,1-2H3;1H |

| Standard InChI Key | LHPUXEBAESKZNY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(C)CCN.Cl |

Introduction

Structural and Physicochemical Properties

3-Ethoxybutan-1-amine hydrochloride belongs to the class of alkylamine hydrochlorides, where the amine group (–NH₂) is protonated to form a water-soluble salt. The ethoxy group (–OCH₂CH₃) at the third carbon introduces steric and electronic effects that influence reactivity. Key properties include:

The compound’s structure has been validated through 2D and 3D conformational analyses, confirming the spatial arrangement of the ethoxy and amine groups . Comparative data with structurally analogous compounds, such as isopentylamine hydrochloride (C₅H₁₂ClN), highlight differences in branching and functional group placement (Table 1).

Table 1: Comparative Physicochemical Properties of Selected Amine Hydrochlorides

| Property | 3-Ethoxybutan-1-amine HCl | Isopentylamine HCl |

|---|---|---|

| Molecular Formula | C₆H₁₆ClNO | C₅H₁₂ClN |

| Molecular Weight (g/mol) | 153.65 | 121.61 |

| Key Functional Groups | Ethoxy, Primary Amine | Branched Alkyl, Amine |

| Solubility | High in H₂O | High in H₂O |

Synthesis and Industrial Production

The synthesis of 3-ethoxybutan-1-amine hydrochloride typically involves the acid-base reaction between 3-ethoxybutan-1-amine and hydrochloric acid. This method parallels the production of isopentylamine hydrochloride, where the free amine is treated with HCl in a polar solvent.

Laboratory-Scale Synthesis

-

Reaction Setup: 3-Ethoxybutan-1-amine is dissolved in ethanol or water under controlled stirring.

-

Acid Addition: Hydrochloric acid (HCl) is added dropwise to maintain a stoichiometric ratio (1:1).

-

Precipitation: The hydrochloride salt precipitates as a crystalline solid, which is filtered and washed with cold solvent .

-

Purification: Recrystallization from ethanol/water mixtures yields high-purity product.

Industrial-Scale Considerations

Industrial processes optimize yield and purity through:

-

Temperature Control: Maintaining 25–30°C to prevent decomposition.

-

Continuous Stirring: Ensures homogeneous mixing and efficient salt formation.

-

Quality Assurance: Spectroscopic (IR, NMR) and chromatographic (HPLC) methods verify purity .

Chemical Reactivity and Functional Transformations

The primary amine group in 3-ethoxybutan-1-amine hydrochloride enables diverse reactions, while the ethoxy group modulates electronic effects.

Nucleophilic Substitution

-

Alkylation: Reaction with alkyl halides to form secondary amines.

-

Acylation: Formation of amides using acyl chlorides or anhydrides.

Oxidation and Reduction

-

Oxidation: Strong oxidants (e.g., KMnO₄) may convert the amine to nitro or nitroso compounds, though the ethoxy group could stabilize intermediates.

-

Reduction: While the hydrochloride itself is already reduced, catalytic hydrogenation of derived nitriles or imines could yield branched amines.

Applications in Pharmaceutical and Material Science

Though direct applications of 3-ethoxybutan-1-amine hydrochloride are sparsely documented, its structural analogs suggest potential uses:

Pharmaceutical Intermediates

-

Antiviral Agents: Ethoxy-containing amines are precursors in protease inhibitor synthesis.

-

Local Anesthetics: Structural similarity to lidocaine derivatives implies potential in nerve-blocking formulations.

Agrochemical Development

-

Herbicide Synthons: The ethoxy group may enhance lipid solubility, improving herbicidal activity in plant membranes.

Table 2: Hypothesized Applications Based on Structural Analogs

| Application | Mechanism of Action | Example Compound |

|---|---|---|

| Enzyme Inhibition | Binding to catalytic sites via NH₃⁺ | Isopentylamine derivatives |

| Polymer Modification | Crosslinking agent in hydrogels | Acrylamide copolymers |

Future Research Directions

-

Toxicological Studies: Evaluate acute and chronic toxicity in model organisms.

-

Synthetic Methodology: Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.

-

Drug Delivery Systems: Explore its use in pH-responsive nanoparticles due to the amine’s protonation-deprotonation behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume